molecular formula C27H44O3 B8071406 Calcitriol Impurities A

Calcitriol Impurities A

Cat. No.: B8071406
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-JJKANWFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcitriol Impurities A, also known as trans-Calcitriol, is a specific impurity found in calcitriol, the active form of vitamin D3. Calcitriol is crucial for calcium and phosphate homeostasis in the body and is used to treat conditions like hyperparathyroidism and metabolic bone disease. Impurities in calcitriol, such as this compound, are important to identify and quantify to ensure the safety and efficacy of pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calcitriol Impurities A involves multiple steps, starting from the precursor compounds. One common method involves the selective hydroxylation of alfacalcidol using peroxygenase enzymes. This enzymatic reaction is highly selective and yields a high percentage of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar enzymatic methods. The process is optimized for high yield and purity, ensuring that the impurity can be effectively separated and quantified from the main product .

Chemical Reactions Analysis

Types of Reactions: Calcitriol Impurities A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield saturated hydrocarbons .

Mechanism of Action

The mechanism of action of Calcitriol Impurities A involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the transcription of various genes involved in calcium and phosphate homeostasis. This interaction affects the absorption of calcium and phosphate from the gastrointestinal tract, reabsorption in the kidneys, and release from bones .

Comparison with Similar Compounds

Uniqueness: Calcitriol Impurities A is unique due to its specific structure and the role it plays as an impurity in calcitriol. Its identification and quantification are crucial for ensuring the safety and efficacy of calcitriol-based medications .

Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18?,22-,23-,24+,25+,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-JJKANWFQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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